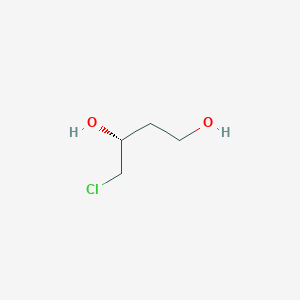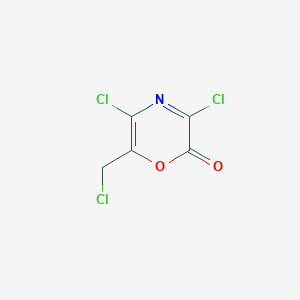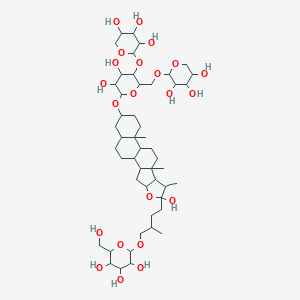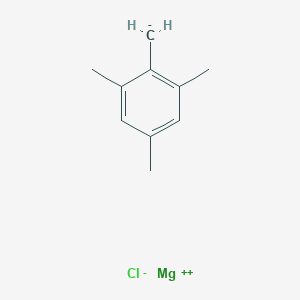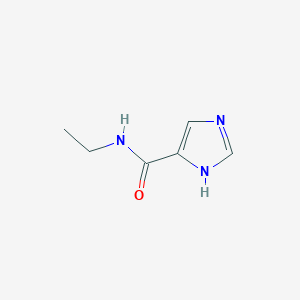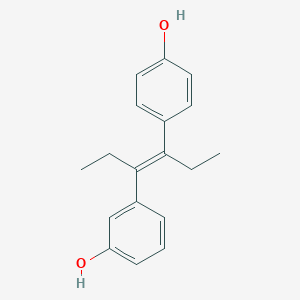![molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 909037-18-9](/img/structure/B144015.png)
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is a derivative of the 3,7-diazabicyclo[3.3.1]nonane scaffold, which is known for its interactions with nicotinic acetylcholine receptors (nAChRs) . This scaffold is versatile and has been used to synthesize a variety of derivatives with potential applications in pharmacology and materials science.
Synthesis Analysis
Several methods have been developed to synthesize derivatives of 3,7-diazabicyclo[3.3.1]nonane. For instance, novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl derivatives were synthesized and shown to undergo conformational reorganization under various conditions . Esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol were synthesized and studied using NMR spectroscopy and X-ray diffraction . Additionally, unnatural amino acids containing the 3,7-diazabicyclo[3,3,1]nonane unit were synthesized using the Mannich reaction .
Molecular Structure Analysis
The molecular structure of 3,7-diazabicyclo[3.3.1]nonane derivatives has been extensively studied. For example, the crystal structure of certain esters derived from this scaffold has been determined, revealing a chair-chair conformation with equatorial N-substituents . The conformational behavior of these compounds can be influenced by the nature and arrangement of substituents, as well as the presence of metal ions like La3+ .
Chemical Reactions Analysis
The 3,7-diazabicyclo[3.3.1]nonane scaffold can be modified through various chemical reactions. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane involved cyclization and reduction steps . Transformations of 3-benzyl-9-carbethoxymethyl derivatives have been studied, leading to the synthesis of diazatricyclo[3.3.1.2^3,9]undecane and other compounds . The Mannich reaction has also been employed to synthesize 1,5-dinitro derivatives with high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,7-diazabicyclo[3.3.1]nonane derivatives are influenced by their molecular structure. The conformational flexibility of these compounds allows them to adopt different shapes depending on the environment, which can be exploited in the development of molecular switches and stimulus-sensitive containers . The interaction of these compounds with nAChRs can be modulated by varying the hydrogen bond acceptor systems and substituents, leading to compounds with diverse activation profiles and potential pharmacological applications .
Scientific Research Applications
- Specific Scientific Field: Neuroscience
- Summary of the Application: “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a derivative of 3,7-diazabicyclo[3.3.1]nonane and is used as a positive allosteric modulator of AMPA receptors . AMPA receptors are involved in glutamate-mediated excitatory signaling in the central nervous system of animals and humans .
- Methods of Application or Experimental Procedures: The compound was developed based on the analysis of the spatial structure of the AMPA receptor, its complexes with known PAM AMPA, and the results of their molecular docking . It was found that compounds based on the tricyclic derivative 3,7-diazabicyclo[3.3.1]nonane bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
- Results or Outcomes: These compounds have the ability to facilitate AMPA-mediated glutamatergic neurotransmission to the central nervous system . According to the analyzed studies, AMPA receptor modulators are able to accelerate the period of convalescence after neurodegenerative states, exhibit an antidepressant effect, and have neuroprotective properties . The discovery of the ability of positive allosteric modulators of the AMPA receptor to induce the expression of neurotrophic factors BDNF and NGF, triggering the mechanisms responsible for the survival of existing functioning neurons, as well as growth and differentiation, the formation of new synapses makes the development of new drugs based on tricyclic derivatives of 3,7-diazabicyclo[3.3.1]nonane especially promising for use in the later stages of post-stroke rehabilitation .
Additionally, “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is mentioned as a useful ligand in organic synthesis . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex in inorganic chemistry. In organic synthesis, ligands can influence the reactivity of the central atom and participate in various chemical reactions.
Additionally, “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is mentioned as a useful ligand in organic synthesis . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex in inorganic chemistry. In organic synthesis, ligands can influence the reactivity of the central atom and participate in various chemical reactions.
Safety And Hazards
Future Directions
The “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” scaffold can serve as a basis for the design of molecular switches stimulating the fast release of water-soluble compounds under the influence of external factors from liposomal containers having those switches incorporated into the lipid bilayer . This suggests potential applications in drug delivery systems.
properties
IUPAC Name |
3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAELGYEIUVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CC(C1)CN(C2)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581461 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
CAS RN |
909037-18-9 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

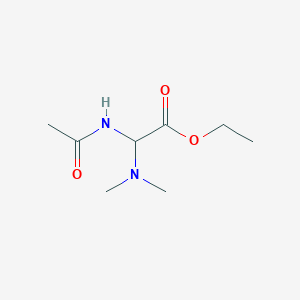
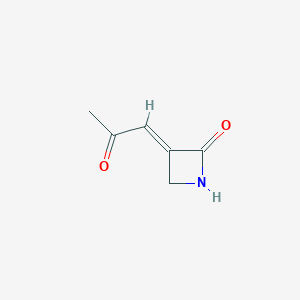
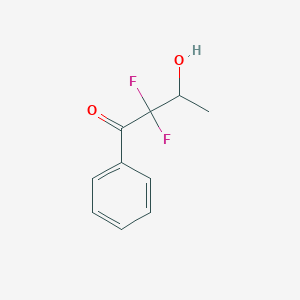
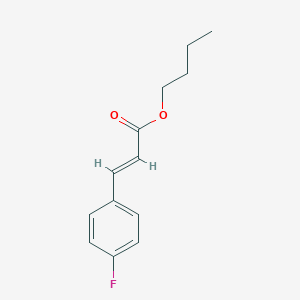
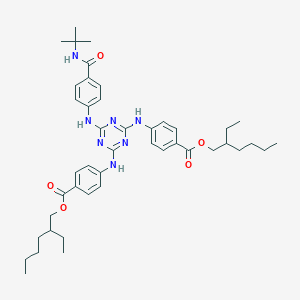
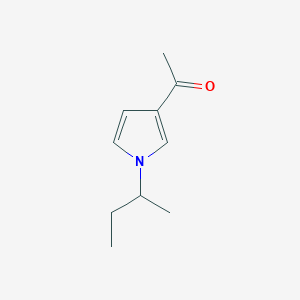
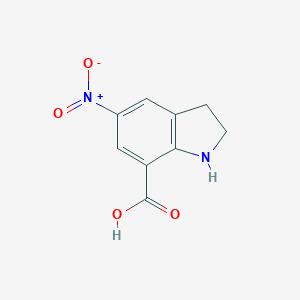
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
